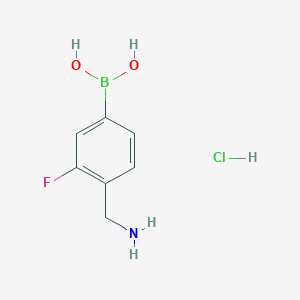

(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(aminomethyl)-3-fluorophenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO2.ClH/c9-7-3-6(8(11)12)2-1-5(7)4-10;/h1-3,11-12H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFYPLPXUYJZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN)F)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674551 | |

| Record name | [4-(Aminomethyl)-3-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-45-2 | |

| Record name | Boronic acid, B-[4-(aminomethyl)-3-fluorophenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Aminomethyl)-3-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-3-fluorophenylboronic acid, HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride: Properties, Reactivity, and Applications in Drug Discovery

Executive Summary

(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride is a trifunctional synthetic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique architecture, combining a reactive boronic acid, a strategically placed fluorine atom, and a versatile aminomethyl handle, provides medicinal chemists with a powerful tool for molecular design. This guide offers a comprehensive technical overview of its chemical properties, reactivity, and applications, with a focus on its pivotal role in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental protocols, provide field-proven methodologies, and contextualize its utility within modern drug discovery programs.

Physicochemical Properties and Handling

The compound is a stable, solid material under standard conditions, though it exhibits sensitivity to moisture. The hydrochloride salt form enhances stability and aqueous solubility compared to the freebase.

| Property | Value | Source(s) |

| CAS Number | 1072946-45-2 | [1][2][3][4] |

| Molecular Formula | C₇H₁₀BClFNO₂ | [2][3] |

| Molecular Weight | 205.42 g/mol | [2] |

| Appearance | White to off-white solid/powder | [5] |

| Purity | Typically ≥97% | [5] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen) | [6] |

Storage and Handling Protocol

Due to the hygroscopic nature of boronic acids and the compound's reactivity, stringent handling procedures are necessary to ensure its integrity.

-

Inert Atmosphere: Always handle the compound in a glove box or under a positive pressure of dry, inert gas (Argon or Nitrogen).

-

Dispensing: Use clean, dry spatulas and weigh the material into a tared, oven-dried flask that has been cooled to room temperature under an inert atmosphere.

-

Storage: After dispensing, securely seal the container, purge the headspace with inert gas, and wrap the cap with paraffin film. Store the container in a desiccator at the recommended temperature of 2-8°C.[6]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves. Boronic acids, as a class, can be irritants and harmful if swallowed.[6][7][8]

The Strategic Role of Constituent Moieties

The utility of this reagent is derived from the synergistic interplay of its three key functional components.

The Boronic Acid Group: The Cross-Coupling Workhorse

The B(OH)₂ moiety is the cornerstone of the molecule's function, serving as the organoboron partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[9] This reaction is one of the most robust and widely used methods for forging carbon-carbon bonds in medicinal chemistry. The relative stability, low toxicity, and commercial availability of boronic acids make them superior to many other organometallic reagents.[10]

The Ortho-Fluoro Substituent: A Tool for Pharmacokinetic Modulation

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry for enhancing pharmacological properties.[11] The fluorine atom in the 3-position exerts powerful effects:

-

Metabolic Blocking: It can shield adjacent positions on the aromatic ring from metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life.[12]

-

pKa Modification: As the most electronegative element, fluorine's strong inductive electron-withdrawing effect lowers the pKa of the nearby aminomethyl group and the boronic acid itself.[12][13] A lower boronic acid pKa can be advantageous for achieving efficient coupling under milder basic conditions.[14][15]

-

Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles), enhancing ligand-target binding affinity.[11][16]

The Aminomethyl Group: A Vector for Solubility and Functionalization

The -CH₂NH₂ group provides a basic center, which, in its protonated hydrochloride form, significantly improves the compound's solubility in polar and protic solvents. More importantly, it serves as a synthetic handle for downstream modifications. The primary amine can be readily acylated, alkylated, or used in reductive amination protocols to attach the entire arylboronic acid moiety to a larger scaffold or to introduce new pharmacophoric elements.

Synthesis and Characterization

Representative Synthetic Pathway

While multiple synthetic routes are possible, a common approach involves the borylation of a corresponding aryl halide. The synthesis of the closely related 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline provides a blueprint for a plausible pathway.[14][15] This involves protection of the amine, lithium-halogen exchange, reaction with a borate ester, and subsequent deprotection and hydrolysis.

Caption: Plausible synthetic workflow for the target compound.

Quality Control and Characterization

Verification of the compound's identity and purity is critical before its use in synthesis.

-

¹H and ¹⁹F NMR Spectroscopy: Provides definitive structural confirmation. The ¹H NMR will show characteristic aromatic signals with splitting patterns influenced by the fluorine atom, along with a singlet for the benzylic protons. ¹⁹F NMR will confirm the presence and environment of the fluorine atom.

-

LC-MS: Used to assess purity and confirm the molecular weight of the parent freebase. A high-purity sample (>95%) is recommended for reproducible coupling results.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This reagent is expertly designed for Suzuki-Miyaura reactions to couple the (4-(aminomethyl)-3-fluorophenyl) moiety with various sp²-hybridized carbons (aryl, heteroaryl, or vinyl halides and triflates).

Mechanistic Overview

The reaction proceeds via a palladium-based catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.[9][17]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Materials:

-

Aryl Bromide (R-Br) (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 3.0 eq)

-

Solvent System (e.g., 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1))

Procedure:

-

Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), this compound (1.3 eq), and the base (3.0 eq).

-

Scientist's Note (Causality): At least 2 equivalents of base are required to neutralize the hydrochloride salt and activate the boronic acid to the reactive boronate species.[18] An excess (3 eq) is used to drive the reaction to completion. A mild inorganic base like K₂CO₃ is often sufficient and tolerates many functional groups.

-

-

Inerting: Seal the vessel with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (Aryl Bromide).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the stirring mixture. Purge the vessel with inert gas for another 5 minutes.

-

Scientist's Note (Expertise): Adding the catalyst last ensures it is introduced into an oxygen-free environment, preventing the degradation of the active Pd(0) species and ensuring a robust catalytic cycle.

-

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-16 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the starting aryl bromide is a key indicator of completion.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Applications in Drug Discovery

This building block is particularly valuable for synthesizing novel chemical entities in therapeutic areas where metabolic stability and precise structural modifications are paramount.

-

Kinase Inhibitors: Many kinase inhibitors feature biaryl cores. This reagent allows for the introduction of a fluorinated ring system with a basic amine handle, which can be crucial for forming salt bridges with acidic residues (e.g., aspartate, glutamate) in the kinase hinge region, thereby improving potency and selectivity.

-

GPCR Modulators: The aminomethyl group can be elaborated to mimic endogenous ligands or to introduce solubilizing features, while the fluoro-aryl moiety can enhance brain penetration for CNS targets by modulating lipophilicity.[16]

-

Proteolysis Targeting Chimeras (PROTACs): The primary amine is an ideal attachment point for linkers used in the synthesis of PROTACs, enabling the conjugation of a target-binding warhead (derived from this reagent) to an E3 ligase ligand.

Safety Profile

-

Hazards: Based on data for similar boronic acids, this compound should be considered harmful if swallowed and a skin and serious eye irritant.[6][7][8]

-

First Aid:

-

Handling: Always handle in a well-ventilated area or a chemical fume hood. Avoid dust formation.[6]

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. scbt.com [scbt.com]

- 3. store.p212121.com [store.p212121.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. (4-(Aminomethyl)-3-fluorophenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. aaronchem.com [aaronchem.com]

- 8. fishersci.com [fishersci.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sites.pitt.edu [sites.pitt.edu]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. youtube.com [youtube.com]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride

Introduction

(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride is a key building block in modern medicinal chemistry and drug development. Its utility stems from the unique combination of a reactive boronic acid moiety, a strategically placed fluorine atom, and a versatile aminomethyl group. The boronic acid functionality is renowned for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the synthesis of complex organic molecules. Furthermore, boronic acids are known to reversibly bind with diols, a property exploited in the design of sensors and drug delivery systems for carbohydrates.[1][2] The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The aminomethyl group provides a site for further functionalization or for mimicking biological interactions. This guide provides a comprehensive overview of a robust and logical synthetic route to this valuable compound, detailing the rationale behind each step and providing actionable protocols for researchers.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from a commercially available precursor, 4-bromo-2-fluorobenzylamine. The overall strategy involves:

-

Protection of the aminomethyl group: To prevent interference in subsequent steps, the primary amine is protected with a tert-butyloxycarbonyl (Boc) group.

-

Introduction of the boronic acid moiety: A lithium-halogen exchange reaction followed by quenching with a borate ester is employed to install the boronic acid group.

-

Deprotection and salt formation: The final step involves the acidic removal of the Boc protecting group, which concurrently forms the desired hydrochloride salt.

This pathway is designed to be high-yielding and scalable, utilizing well-established and reliable chemical transformations.

Visualizing the Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from the starting material to the final product.

Caption: Overall synthetic route for this compound.

Step 1: Protection of the Aminomethyl Group

Rationale

The initial step focuses on the protection of the primary amine of 4-bromo-2-fluorobenzylamine. This is crucial as the subsequent borylation step involves the use of a strong organolithium base (n-butyllithium), which would otherwise deprotonate the acidic N-H protons of the amine, leading to unwanted side reactions and consumption of the expensive base. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions of the borylation reaction and its facile removal under acidic conditions.[3][4][5] The reaction proceeds via nucleophilic attack of the amine on the di-tert-butyl dicarbonate ((Boc)₂O) reagent.

Experimental Protocol

-

To a solution of 4-bromo-2-fluorobenzylamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base like triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl (4-bromo-2-fluorobenzyl)carbamate.

| Parameter | Condition |

| Starting Material | 4-bromo-2-fluorobenzylamine |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Base | Triethylamine or Sodium Bicarbonate |

| Solvent | THF or DCM |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Work-up | Aqueous work-up and extraction |

| Purification | Column Chromatography |

Step 2: Introduction of the Boronic Acid Moiety

Rationale

This step is the core transformation where the boronic acid group is introduced onto the aromatic ring. The strategy employed is a lithium-halogen exchange followed by electrophilic trapping with a borate ester.[6][7] At a low temperature (typically -78 °C), n-butyllithium selectively abstracts the bromine atom from the Boc-protected precursor to form an aryllithium intermediate. This highly reactive species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic work-up hydrolyzes the boronate ester to the desired boronic acid. The fluorine atom directs the lithiation to the desired position and the low temperature is critical to prevent side reactions of the aryllithium intermediate.

Experimental Protocol

-

Dissolve the Boc-protected intermediate, tert-butyl (4-bromo-2-fluorobenzyl)carbamate (1.0 eq), in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude (4-((tert-butoxycarbonylamino)methyl)-3-fluorophenyl)boronic acid can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or chromatography.

| Parameter | Condition |

| Starting Material | tert-Butyl (4-bromo-2-fluorobenzyl)carbamate |

| Reagent | n-Butyllithium |

| Electrophile | Triisopropyl borate |

| Solvent | Anhydrous THF |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | ~12 hours |

| Work-up | Acidic aqueous quench and extraction |

Step 3: Deprotection and Hydrochloride Salt Formation

Rationale

The final step accomplishes two goals simultaneously: the removal of the Boc protecting group and the formation of the stable hydrochloride salt of the aminomethyl group.[8][9][10] The Boc group is readily cleaved under acidic conditions. A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol is commonly used. The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide, liberating the free amine.[10] The free amine is then protonated by the excess HCl in the reaction mixture to form the hydrochloride salt, which often precipitates from the solution, facilitating its isolation.

Mechanism of Boc Deprotection

Caption: Mechanism of acid-catalyzed Boc deprotection and salt formation.

Experimental Protocol

-

Dissolve the crude (4-((tert-butoxycarbonylamino)methyl)-3-fluorophenyl)boronic acid from the previous step in a minimal amount of a suitable solvent, such as methanol or dioxane.

-

Cool the solution to 0 °C.

-

Add a solution of 4M HCl in dioxane (or a freshly prepared solution of HCl gas in methanol) in excess (e.g., 5-10 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The product, this compound, will often precipitate as a solid.

-

If precipitation occurs, collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.

-

If the product remains in solution, concentrate the reaction mixture under reduced pressure to obtain the crude salt. The crude product can be further purified by recrystallization.

| Parameter | Condition |

| Starting Material | (4-((tert-Butoxycarbonylamino)methyl)-3-fluorophenyl)boronic acid |

| Reagent | Hydrogen Chloride (in Dioxane or Methanol) |

| Solvent | Dioxane or Methanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Isolation | Filtration or Evaporation and Recrystallization |

Conclusion

The synthesis of this compound presented in this guide is a logical and efficient pathway that relies on well-understood and high-yielding chemical transformations. By carefully controlling the reaction conditions at each stage—amine protection, lithium-halogen exchange and borylation, and finally acidic deprotection—researchers can reliably access this important building block for applications in drug discovery and materials science. The provided protocols offer a solid foundation for the laboratory-scale synthesis of this compound.

References

- 1. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. BOC Protection and Deprotection [ms.bzchemicals.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. sites.pitt.edu [sites.pitt.edu]

- 7. researchgate.net [researchgate.net]

- 8. Boc Deprotection - HCl [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

A-Z Guide to (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride: Structure, Synthesis, and Application

Abstract

(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride is a versatile bifunctional reagent that has garnered significant attention in medicinal chemistry and drug development. Its unique structure, featuring a reactive boronic acid moiety, a nucleophilic aminomethyl group, and an electron-withdrawing fluorine atom, makes it an invaluable building block for synthesizing complex organic molecules. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and core applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. A detailed, field-proven protocol for a Suzuki-Miyaura coupling is presented, offering researchers a practical framework for its implementation.

Introduction to a Key Synthetic Building Block

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount. This compound (CAS Number: 1072946-45-2) emerges as a reagent of significant interest for drug discovery professionals.[1][2][3][4] It belongs to the family of organoboron compounds, which are celebrated for their stability, low toxicity, and versatile reactivity.[5]

The utility of this molecule is rooted in its trifunctional nature:

-

The Boronic Acid Group (-B(OH)2): This is the cornerstone of its reactivity, primarily serving as the organoboron partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful methods for forming carbon-carbon (C-C) bonds, essential for constructing the biaryl scaffolds found in many pharmaceuticals.[6][7][8]

-

The Aminomethyl Group (-CH2NH2): Presented as a hydrochloride salt for enhanced stability and handling, this primary amine provides a reactive handle for a multitude of synthetic transformations. It can be acylated, alkylated, or used in reductive amination to introduce diverse side chains or link the core structure to other molecular fragments.

-

The Fluorine Atom (-F): The placement of fluorine ortho to the boronic acid and meta to the aminomethyl group is a deliberate design choice. Fluorine's high electronegativity can modulate the electronic properties of the phenyl ring, influencing reaction kinetics and the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final synthesized compound. This is a common strategy in medicinal chemistry to fine-tune the biological activity and pharmacokinetic profile of drug candidates.[9]

This combination of functionalities makes this compound a sought-after intermediate in the synthesis of targeted therapies, including inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP), which are crucial in cancer treatment.[10][11][12]

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structure and properties is critical for its effective use in synthesis.

Molecular Structure

The hydrochloride salt form ensures the amine is protonated, rendering it less reactive under typical Suzuki-Miyaura conditions and improving its shelf-life as a solid.

References

- 1. scbt.com [scbt.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. store.p212121.com [store.p212121.com]

- 4. 4-(Aminomethyl)-3-fluorophenylboronic acid, HCl,(CAS# 1072946-45-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sites.pitt.edu [sites.pitt.edu]

- 10. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]

- 11. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aqueous Solubility of (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride

Preamble: Contextualizing the Challenge

(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride is a substituted phenylboronic acid derivative, a class of compounds of significant interest in medicinal chemistry and drug development. Boronic acids are unique Lewis acids, not analogues of carboxylic acids, and their physicochemical properties, particularly solubility, are governed by complex equilibria.[1] Factors such as pH-dependent ionization, the potential for dehydration to form less soluble trimeric boroxines, and interactions with solution components can profoundly impact their behavior.[2]

Aqueous solubility is a critical, often rate-limiting, determinant of a drug candidate's success, influencing everything from the reliability of in vitro biological assays to oral bioavailability.[3][4] For researchers and drug development professionals working with this compound, a robust understanding and accurate quantification of its solubility are not merely procedural; they are foundational to informed decision-making.

This guide eschews a generic template to provide a focused, technically-grounded framework for determining the aqueous solubility of this compound. We will dissect the two pivotal, methodologically distinct approaches to solubility assessment: Thermodynamic Equilibrium Solubility and Kinetic Solubility . Each protocol is presented not just as a series of steps, but as a self-validating system, with the causality behind each experimental choice explained to ensure scientific integrity and reproducibility.

Chapter 1: The Duality of Solubility Assessment: Thermodynamic vs. Kinetic

In drug discovery and development, "solubility" is not a monolithic concept. The choice of measurement technique depends entirely on the developmental stage and the question being asked.[5]

-

Thermodynamic (Equilibrium) Solubility : This is the "gold standard," representing the true saturation concentration of a compound in a solvent at equilibrium.[6] It is a critical parameter for lead optimization and formulation development, providing essential data for biopharmaceutics classification (BCS) and predicting oral absorption.[3][7] The measurement requires allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[8]

-

Kinetic Solubility : This is a high-throughput screening method predominantly used in early discovery.[9][10] It measures the concentration at which a compound, rapidly introduced from a concentrated organic solvent stock (typically DMSO), begins to precipitate in an aqueous buffer.[11] While not a measure of true equilibrium, it provides a rapid assessment of a compound's practical solubility under assay conditions and helps to flag problematic compounds early, preventing unreliable results in biological screens.[9][11]

Chapter 2: Protocol for Thermodynamic Equilibrium Solubility Determination

This protocol is designed to determine the definitive, pH-dependent equilibrium solubility of this compound in accordance with international regulatory standards for biopharmaceutical characterization.[12][13][14][15] The shake-flask method is the universally accepted technique for this purpose.[5][16]

Core Principle & Rationale

The experiment's objective is to create a saturated solution where the dissolved compound is in equilibrium with its undissolved solid form.[6] By adding a known excess of the solid compound to a series of physiologically relevant buffers and allowing sufficient time for equilibrium to be reached, we can accurately quantify the maximum concentration of the compound that the solvent can hold. The choice of pH 1.2, 4.5, and 6.8 is mandated by regulatory guidelines (FDA, EMA, ICH) as it simulates the pH range of the human gastrointestinal tract, making the data directly relevant for Biopharmaceutics Classification System (BCS) assessment.[12][14][16] An incubation temperature of 37 °C is used to mimic physiological conditions.[14]

Experimental Workflow: Shake-Flask Method

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology

-

Preparation of Buffers:

-

Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) according to pharmacopeial standards.[12]

-

Verify the final pH of each buffer at 37 °C and adjust if necessary.

-

-

Sample Preparation:

-

Accurately weigh an amount of solid this compound into triplicate glass vials for each pH condition.

-

Causality: The amount should be sufficient to exceed the estimated solubility, ensuring a solid phase remains at equilibrium. A preliminary test with a smaller amount can help estimate the required excess.[12] Using triplicate samples is essential for assessing variability and ensuring the robustness of the results.[14]

-

-

Equilibration:

-

Add a precise volume of the appropriate pre-warmed (37 °C) buffer to each vial.

-

Seal the vials securely and place them in an orbital shaker or thermomixer set to 37 °C.

-

Agitate the samples for a defined period, typically 24 to 48 hours.[3][5]

-

Causality: Continuous agitation facilitates the dissolution process and ensures the entire system reaches thermal and chemical equilibrium. The extended timeframe is critical to measure true equilibrium, not a transient state.[12] Visual confirmation of excess solid at the end of the incubation is a mandatory quality control step.

-

-

Phase Separation:

-

After incubation, remove the vials and allow them to stand briefly to let heavier particles settle.

-

Separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes.

-

Filtration: Use a low-binding syringe filter (e.g., 0.22 µm PVDF) to filter the suspension.

-

-

Causality: This step is critical to prevent solid particles from entering the analytical sample, which would falsely elevate the measured concentration. The choice of method should ensure no significant drug loss due to adsorption.

-

-

Sample Analysis & Quantification:

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate mobile phase to fall within the linear range of the analytical method.

-

Prepare a set of calibration standards from a known concentrated stock solution of the compound.

-

Analyze the diluted samples and calibration standards using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

-

Causality: HPLC-UV provides the necessary selectivity and sensitivity to accurately quantify the analyte in the buffer matrix, distinguishing it from any potential degradants.[3] Quantification against a calibration curve is the standard for accurate concentration determination.

-

Chapter 3: Protocol for High-Throughput Kinetic Solubility

This protocol outlines a rapid, plate-based method to assess the kinetic solubility of the title compound. It is designed for early-stage discovery to quickly identify potential solubility liabilities that could affect biological screening campaigns.

Core Principle & Rationale

The experiment determines the concentration at which the compound precipitates when an aqueous buffer is added to a solution of the compound in Dimethyl Sulfoxide (DMSO).[10] Precipitation is detected by an increase in light scattering (nephelometry) or by measuring the concentration remaining in solution after filtration (direct UV or LC-MS).[9][17] This method is fast and requires minimal compound, making it ideal for screening.[18] However, it often overestimates true solubility because the compound can remain in a supersaturated or amorphous state for the duration of the experiment.[9]

Experimental Workflow: Plate-Based Assay

Caption: Workflow for Kinetic Solubility Determination.

Detailed Step-by-Step Methodology

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM).[18]

-

Ensure the compound is fully dissolved. Gentle warming or sonication may be required.

-

-

Plate Preparation:

-

Using a multichannel pipette or automated liquid handler, dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a 96- or 384-well microtiter plate.[17] A serial dilution in DMSO can be performed to create a range of starting concentrations.

-

-

Precipitation and Incubation:

-

Rapidly add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells to reach the final target concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its solubilizing effect.[19]

-

Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period, typically 1 to 2 hours.[9]

-

Causality: The rapid shift from a good organic solvent (DMSO) to a poor aqueous solvent induces precipitation if the solubility limit is exceeded. A controlled incubation time is used to standardize the measurement across different compounds.

-

-

Detection and Analysis:

-

Method A: Nephelometry: Place the microplate directly into a nephelometer and measure the light scattering in each well. An increase in scattering relative to buffer-only controls indicates the formation of a precipitate.[17]

-

Method B: Separation & Quantification: Use a filter plate (e.g., 0.45 µm) to separate any precipitate.[9] The concentration of the compound in the filtrate is then determined, typically by UV-Vis spectrophotometry or LC-MS/MS, and compared to standards prepared in a mixture of buffer and DMSO.[9][19]

-

The kinetic solubility is reported as the highest concentration at which no significant precipitate is detected.

-

Chapter 4: Data Presentation and Interpretation

All quantitative solubility data should be summarized for clear comparison.

Solubility Data Table

| Parameter | pH 1.2 | pH 4.5 | pH 6.8 | pH (Other) |

| Thermodynamic Solubility (μg/mL) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Thermodynamic Solubility (μM) | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

| Kinetic Solubility (μM) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Method of Analysis | HPLC-UV | HPLC-UV | HPLC-UV | HPLC-UV |

| Temperature (°C) | 37 | 37 | 37 | 37 |

Interpreting the Results

-

pH-Dependence: The solubility of a compound containing an aminomethyl group and a boronic acid moiety is expected to be highly pH-dependent. The amine will be protonated and highly soluble at low pH, while the boronic acid (a Lewis acid) will exist as the neutral B(OH)₂ form. At higher pH, the boronic acid can accept a hydroxide ion to form the more soluble boronate anion, B(OH)₃⁻.[20] The resulting pH-solubility profile will be a combination of these effects, likely showing higher solubility at both low and high pH extremes, with a potential minimum in the intermediate pH range.

-

BCS Classification: The thermodynamic solubility data is used for BCS classification. A drug is considered "highly soluble" if its highest single therapeutic dose can dissolve in 250 mL of aqueous media across the pH 1.2-6.8 range.[14][15] The dose-to-solubility volume can be calculated using the lowest measured solubility value to make this determination.[12]

-

Kinetic vs. Thermodynamic Discrepancy: It is common for kinetic solubility values to be higher than thermodynamic ones. A large discrepancy can indicate a high propensity for the compound to form stable supersaturated solutions or slow precipitation kinetics, which has important implications for formulation design and in vivo dissolution.

-

Boronic Acid Specifics: Low aqueous solubility in boronic acids can sometimes be attributed to the formation of trimeric boroxine anhydrides.[2] If solubility is found to be a limiting factor, formulation strategies such as lyophilization with polyols (e.g., mannitol) could be explored. This approach can increase solubility by favoring the formation of soluble boronate esters and preventing boroxine formation.[2]

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. evotec.com [evotec.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. enamine.net [enamine.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. who.int [who.int]

- 13. ema.europa.eu [ema.europa.eu]

- 14. ema.europa.eu [ema.europa.eu]

- 15. fda.gov [fda.gov]

- 16. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. aablocks.com [aablocks.com]

safety and handling of (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride

An In-depth Technical Guide to the Safe Handling of (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 1072946-45-2). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The recommendations herein are derived from authoritative safety data sheets for the target compound and structurally analogous boronic acids.

Compound Profile and Hazard Identification

This compound is a specialized building block used in medicinal chemistry and organic synthesis. Its bifunctional nature, containing both a boronic acid moiety and an aminomethyl group, makes it a versatile reagent. However, these same properties necessitate a thorough understanding of its potential hazards.

Physicochemical Data

A clear understanding of the compound's basic properties is the foundation of a robust safety assessment.

| Property | Value | Reference |

| CAS Number | 1072946-45-2 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₀BClFNO₂ | [2] |

| Molecular Weight | 205.42 g/mol | [2][3] |

| Appearance | Solid / Powder | [6][7] |

GHS Hazard Classification

While a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number is not universally available, data from closely related aminophenylboronic acid derivatives provide a reliable hazard profile. The following classifications should be conservatively applied.[8][9][10][11]

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Causality of Hazards:

-

Irritation: Boronic acids are known to interact with biological diols, which are prevalent in cellular structures. This reactivity, combined with the acidic nature of the hydrochloride salt, contributes to its irritant properties on skin, eyes, and the respiratory tract.[8][9][12][13]

-

Oral Toxicity: The "Harmful if swallowed" classification necessitates careful handling to prevent ingestion, as the compound can cause systemic effects if it enters the digestive tract.[10][14][15]

Risk Assessment and Mitigation: A Proactive Approach

A proactive risk assessment is paramount. The primary risks associated with this compound are dermal contact, eye exposure, and inhalation of dust particles . Mitigation involves a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The first line of defense is to handle the compound in a controlled environment.

-

Chemical Fume Hood: All manipulations of the solid compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[16] This is critical to contain airborne dust and prevent respiratory exposure. The causality is simple: if the dust is not contained, it can be inhaled, leading to respiratory tract irritation.[9][10]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[13][15][17]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its use is non-negotiable.[18]

-

Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9][12][15] A face shield should be used in addition to goggles when there is a significant risk of splashing.

-

Hand Protection: Chemical-resistant nitrile gloves are mandatory.[13][17][19] Inspect gloves for tears or holes before each use.[13][19] For handling the pure solid, consider double-gloving. If contamination occurs, remove the gloves immediately, wash your hands, and don a new pair.

-

Body Protection: A flame-retardant lab coat must be worn and fully fastened.[17][18] Do not wear short sleeves or sandals in the laboratory.[16][18]

Standard Operating Procedure (SOP) for Safe Handling

This section details a self-validating protocol for handling the compound from receipt to use in a reaction.

Experimental Workflow Diagram

Caption: Standard workflow for safely handling solid boronic acid.

Step-by-Step Protocol

-

Preparation: Before retrieving the compound, ensure the fume hood is operational and uncluttered. Assemble all necessary glassware, spatulas, and solvents.

-

Personal Protection: Don all required PPE as specified in Section 2.2.

-

Weighing:

-

Place a disposable, plastic-backed absorbent mat on the balance surface inside the fume hood to contain any minor spills.[20]

-

Use a clean, dry spatula to carefully transfer the solid from the reagent bottle to a tared weigh boat or paper.

-

Causality Check: Perform this action slowly and deliberately to minimize the creation of airborne dust, which is the primary inhalation hazard.[12]

-

-

Transfer and Solubilization:

-

Carefully add the weighed solid to the reaction flask containing the solvent. If the flask opening is narrow, use a powder funnel.

-

Rinse the weigh boat with a small amount of solvent to ensure a quantitative transfer.

-

-

Immediate Cleanup:

-

Wipe the spatula clean with a solvent-dampened cloth.

-

Carefully fold the weigh paper/boat and the disposable mat and place them in a designated solid hazardous waste container.[19]

-

-

Storage of Reagent Bottle: Tightly reseal the main reagent bottle. Since boronic acids can be moisture-sensitive, storing the container in a desiccator or under an inert atmosphere is best practice.[10][21][22]

-

Final Steps: Remove PPE and wash hands thoroughly with soap and water.[16]

Exposure Control and Emergency Procedures

In the event of an accidental exposure, immediate and correct action is crucial.

Emergency Response Decision Tree

Caption: Decision tree for first aid response to chemical exposure.

First-Aid Measures

-

After Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10][21] Seek immediate medical attention.

-

After Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[9][10][11] If irritation develops or persists, seek medical attention.

-

After Inhalation: Move the victim to fresh air.[9][10][11] If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

After Ingestion: Rinse mouth with water.[10][15] Never give anything by mouth to an unconscious person.[11][14] Call a physician or poison control center immediately.

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated (only if it is safe to do so without spreading dust).

-

Contain: Wearing full PPE, cover the spill with a dry absorbent material like sand or vermiculite. Avoid raising dust.

-

Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[10][11]

-

Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.

Storage and Disposal

Proper long-term management of the chemical and its waste is a critical component of laboratory safety.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][21] A recommended storage temperature is often 2-8°C.[11]

-

Container: Keep the container tightly closed to prevent moisture absorption, to which boronic acids are sensitive.[10][12][22]

-

Atmosphere: For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[10][21][22]

Disposal

-

Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[19][22] This is non-negotiable.

-

Waste Streams: Dispose of the compound and any contaminated materials (gloves, weigh paper, etc.) as hazardous chemical waste.[19] Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[19]

-

Containerization: Use a designated, clearly labeled, and sealed container for the waste.[19] The label should include "Hazardous Waste," the full chemical name, and associated hazards.

References

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. scbt.com [scbt.com]

- 3. store.p212121.com [store.p212121.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 4-(Aminomethyl)-3-fluorophenylboronic acid, HCl,(CAS# 1072946-45-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. (4-(Aminomethyl)-3-fluorophenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 7. 4-氨基苯硼酸 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. aaronchem.com [aaronchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. capotchem.cn [capotchem.cn]

- 15. fishersci.com [fishersci.com]

- 16. artsci.usu.edu [artsci.usu.edu]

- 17. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 18. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 19. benchchem.com [benchchem.com]

- 20. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 21. fishersci.com [fishersci.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

The Synthetic Cornerstone: A Technical Guide to (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride for Advanced Drug Discovery

Introduction: The Strategic Advantage of Fluorinated Boronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and boronic acid moieties into molecular scaffolds has become a cornerstone of rational drug design. Fluorine, with its unique electronic properties, can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] Boronic acids, versatile synthetic handles, are renowned for their participation in robust carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[3][4] (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride emerges as a particularly valuable building block, combining the benefits of fluorine substitution with a reactive boronic acid and a versatile aminomethyl group, offering a trifecta of desirable features for medicinal chemists.

This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and key applications, with a focus on the practical insights and causal relationships that underpin its utility in the synthesis of complex, biologically active molecules.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The hydrochloride salt of (4-(aminomethyl)-3-fluorophenyl)boronic acid enhances its stability and handling characteristics compared to the free base.

| Property | Value | Source |

| CAS Number | 1072946-45-2 | |

| Molecular Formula | C₇H₁₀BClFNO₂ | [5] |

| Molecular Weight | 205.42 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Purity | Typically ≥97% | [6] |

| Storage | Store at 2-8°C, protected from moisture and light |

Handling and Stability: Boronic acids are known to be sensitive to moisture and can undergo dehydration to form boroxines (cyclic anhydrides).[7] While the hydrochloride salt form of (4-(aminomethyl)-3-fluorophenyl)boronic acid improves its stability, it is still crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents for reactions to ensure reproducibility and high yields. The aminomethyl group also presents a potential site for undesired side reactions if not appropriately considered in the reaction design.

Synthesis of this compound: A Proposed Pathway

Part 1: Synthesis of 4-Amino-3-fluorophenylboronic acid

This synthesis begins with the commercially available 4-bromo-2-fluoroaniline and proceeds through a three-step sequence: protection of the amine, lithium-halogen exchange followed by borylation, and deprotection/hydrolysis.[7]

Step-by-Step Protocol:

-

Protection of the Amine: The primary amine of 4-bromo-2-fluoroaniline is first protected to prevent interference in the subsequent organometallic reactions. A common and effective method is silylation using a reagent like trimethylsilyl chloride (TMSCl) in the presence of a base such as n-butyllithium (n-BuLi). This step is critical as the acidic proton of the amine would quench the organolithium reagent in the next step.[7]

-

Lithium-Halogen Exchange and Borylation: The protected 4-bromo-2-fluoroaniline undergoes a lithium-halogen exchange at low temperature (typically -78°C) using a strong organolithium base like tert-butyllithium (t-BuLi). This generates a highly reactive aryllithium species. This intermediate is then quenched with an electrophilic boron source, such as trimethyl borate (B(OMe)₃), to form a boronate ester. The low temperature is essential to control the reactivity of the organolithium reagent and prevent side reactions.[7]

-

Hydrolysis to the Boronic Acid: The resulting boronate ester is hydrolyzed under acidic conditions (e.g., with HCl) to yield the desired 4-amino-3-fluorophenylboronic acid. The acidic workup also removes the silyl protecting group.[7]

Diagram of the Synthetic Workflow for 4-Amino-3-fluorophenylboronic acid:

Caption: Synthetic workflow for 4-Amino-3-fluorophenylboronic acid.

Part 2: Proposed Conversion to this compound

The conversion of the 4-amino group to a 4-(aminomethyl) group can be achieved through several established synthetic methodologies. One plausible approach involves a reductive amination pathway.

Proposed Step-by-Step Protocol:

-

Protection of the Boronic Acid: To prevent undesired reactions with the boronic acid moiety, it should be protected, for example, as its pinacol ester. This is a standard strategy to enhance the stability and compatibility of boronic acids with various reaction conditions.

-

Formylation of the Amine: The amino group of the protected 4-amino-3-fluorophenylboronic acid pinacol ester can be formylated using a suitable formylating agent, such as ethyl formate, to yield the corresponding formamide.

-

Reduction of the Formamide: The formamide is then reduced to the aminomethyl group using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This reduction is a reliable method for converting amides to amines.

-

Deprotection and Salt Formation: Finally, the pinacol protecting group is removed under acidic conditions, which also protonates the aminomethyl group to form the desired this compound salt.

Diagram of the Proposed Conversion:

Caption: Proposed workflow for the conversion to the target compound.

Applications in Drug Discovery: The Power of Suzuki-Miyaura Coupling

The primary application of this compound in drug discovery lies in its use as a key building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful tool for the synthesis of complex biaryl and substituted aromatic structures that are prevalent in many drug molecules.[4][8]

The Suzuki-Miyaura Coupling Mechanism: A Self-Validating System

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood and highly reliable process, making it a trustworthy and reproducible synthetic tool.

Key Steps in the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[4]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol that can be adapted for coupling this compound with various aryl halides. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Choice of Catalyst and Base:

The choice of palladium catalyst and base is critical for the success of the Suzuki coupling. For aminophenylboronic acids, phosphine ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines can be effective.[9] The base not only activates the boronic acid but also neutralizes the hydrochloride salt of the starting material. Carbonate bases are commonly employed.

Conclusion: A Versatile and Enabling Building Block

This compound stands as a testament to the power of strategic molecular design in modern medicinal chemistry. Its unique combination of a fluorinated phenyl ring, a reactive boronic acid, and a functional aminomethyl group provides chemists with a powerful tool to construct complex and diverse molecular architectures. A thorough understanding of its synthesis, properties, and reactivity, particularly in the context of the robust and reliable Suzuki-Miyaura coupling, empowers researchers to accelerate the discovery and development of novel therapeutics. As the demand for more sophisticated and effective drug candidates continues to grow, the importance of enabling building blocks like this compound will undoubtedly continue to rise.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. scbt.com [scbt.com]

- 6. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sites.pitt.edu [sites.pitt.edu]

- 8. youtube.com [youtube.com]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride for the Research Scientist

An In-depth examination of a versatile building block in modern drug discovery, this guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride (CAS: 1072946-45-2). From sourcing and synthesis to its critical role in the creation of novel therapeutics, this document serves as a practical resource for leveraging this unique reagent.

Introduction: The Strategic Advantage of Fluorinated Boronic Acids in Medicinal Chemistry

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3][[“]] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2][3][[“]] When combined with the synthetic versatility of the boronic acid functional group, particularly its utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, fluorinated arylboronic acids emerge as powerful tools for the construction of complex molecular architectures.

This compound is a prime example of such a strategic building block. It combines three key structural features: a boronic acid for versatile carbon-carbon bond formation, a fluorine atom to modulate electronic properties and metabolic stability, and a primary aminomethyl group that serves as a key vector for further functionalization or as a critical pharmacophoric element. This trifecta of functionalities makes it a highly sought-after reagent in the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors.[5][6][7]

Sourcing and Commercial Availability

This compound is available from a range of commercial suppliers catering to the research and development sector. When selecting a supplier, it is crucial to consider not only the price and available quantities but also the purity of the material and the availability of comprehensive technical documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Santa Cruz Biotechnology, Inc. | 4-(Aminomethyl)-3-fluorophenylboronic acid hydrochloride | 1072946-45-2 | C₇H₁₀BClFNO₂ | 205.42 | For research use only.[8] |

| P212121 | 4-(Aminomethyl)-3-fluorophenylboronic acid, HCl | 1072946-45-2 | C₇H₁₀BClFNO₂ | 205.4 | Available in 250 mg, 1 g, and 5 g quantities.[9] |

| AbacipharmTech | This compound | 1072946-45-2 | - | - | Global chemical supplier.[10] |

| Sinfoo Biotech | 4-(Aminomethyl)-3-fluorophenylboronic acid, HCl | 1072946-45-2 | - | - | Available upon quotation.[11] |

| Echemi | [4-(aminomethyl)-3-fluorophenyl]boronic acid;hydrochloride | 1072946-45-2 | C₇H₉BFNO₂·ClH | 205 | Categories: Organic Reagents.[12] |

Physicochemical Properties and Quality Control

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

Typical Specifications:

-

Appearance: White to off-white solid.

-

Purity: Typically ≥95-97% as determined by HPLC and/or ¹H NMR.[13][14]

-

Solubility: Soluble in water, methanol, and DMSO.

Analytical Characterization:

The quality and purity of this compound are typically assessed using a combination of analytical techniques. While a specific Certificate of Analysis for this compound was not publicly available, the following represents a standard approach to its quality control.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for determining the purity of boronic acids and their derivatives.

-

Typical Column: C18 stationary phase.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with an acidic modifier like formic acid to ensure good peak shape.

-

Detection: UV detection, typically in the range of 210-280 nm.

Boronic acids can sometimes present challenges in HPLC analysis due to their potential for complexation and interaction with the stationary phase. Method development may be required to achieve optimal separation.[2][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound and assessing its purity. A representative spectrum would exhibit characteristic signals for the aromatic protons, the aminomethyl protons, and potentially the boronic acid protons, depending on the solvent used. The integration of these signals should be consistent with the assigned structure.

Synthesis of this compound

The synthetic strategy typically involves the following key transformations:

-

Protection of the Amine: The starting material, 4-bromo-2-fluoroaniline, has its amino group protected to prevent unwanted side reactions in the subsequent steps.

-

Lithium-Halogen Exchange: A lithium-halogen exchange is carried out on the protected 4-bromo-2-fluoroaniline, typically using an organolithium reagent such as n-butyllithium or tert-butyllithium at low temperatures.

-

Borylation: The resulting aryllithium species is then quenched with a boron electrophile, most commonly triisopropyl borate or trimethyl borate, to form the boronate ester.

-

Hydrolysis and Deprotection: Acidic workup hydrolyzes the boronate ester to the desired boronic acid and simultaneously removes the protecting group from the amine.

-

Salt Formation: The final product is isolated as the hydrochloride salt by treatment with a solution of hydrogen chloride.

Caption: A generalized synthetic workflow for the preparation of this compound.

Handling, Storage, and Safety

As with all laboratory chemicals, this compound should be handled with appropriate care. The following information is synthesized from available Safety Data Sheets (SDS) for this and structurally similar compounds.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and air, which can lead to degradation. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

Hazards: While a specific GHS classification for this compound is not universally available, related aminophenylboronic acids are often classified as harmful if swallowed and may cause skin and eye irritation.[18][19] Always consult the supplier-specific SDS for the most accurate and up-to-date safety information.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block in the synthesis of complex, biologically active molecules. Its primary utility is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves to introduce the 4-(aminomethyl)-3-fluorophenyl moiety into a target structure.

Caption: Schematic of the Suzuki-Miyaura coupling reaction utilizing this compound.

Role in Kinase Inhibitor Synthesis:

A significant application of this building block is in the development of small molecule kinase inhibitors, a major class of targeted cancer therapeutics.[5][7] The 4-(aminomethyl)-3-fluorophenyl group can serve several purposes in a kinase inhibitor scaffold:

-

As a "linker" or "hinge-binding" element: The aminomethyl group can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.

-

As a scaffold for further elaboration: The primary amine provides a convenient attachment point for building out other parts of the inhibitor to target specific pockets of the kinase.

-

To enhance pharmacokinetic properties: The fluorine atom can improve metabolic stability and cell permeability, leading to a more drug-like molecule.

While direct citation of CAS 1072946-45-2 in the synthesis of a specific, named kinase inhibitor in late-stage clinical trials or on the market is not readily found in the public domain, its structural motifs are prevalent in patent literature for novel kinase inhibitors. The use of structurally related aminomethylphenyl fragments is well-documented in the synthesis of inhibitors targeting a variety of kinases.[6][20]

Conclusion

This compound is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its unique combination of a reactive boronic acid, a strategically placed fluorine atom, and a functionalizable aminomethyl group makes it an ideal reagent for the synthesis of complex and novel molecular entities. A thorough understanding of its properties, handling requirements, and synthetic applications, particularly in the context of Suzuki-Miyaura couplings for the development of kinase inhibitors, will enable medicinal chemists to fully exploit its potential in the quest for new and improved therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 3. US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture - Google Patents [patents.google.com]

- 4. consensus.app [consensus.app]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. scbt.com [scbt.com]

- 9. store.p212121.com [store.p212121.com]

- 10. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 11. 4-(Aminomethyl)-3-fluorophenylboronic acid, HCl,(CAS# 1072946-45-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 12. echemi.com [echemi.com]

- 13. (4-(Aminomethyl)-3-fluorophenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 14. fluorochem.co.uk [fluorochem.co.uk]

- 15. edepot.wur.nl [edepot.wur.nl]

- 16. waters.com [waters.com]

- 17. sites.pitt.edu [sites.pitt.edu]

- 18. 4-Amino-3-fluorophenylboronic acid 1256355-32-4 [sigmaaldrich.com]

- 19. scientificlabs.co.uk [scientificlabs.co.uk]

- 20. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride

Introduction

(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride (CAS No. 1072946-45-2) is a specialized chemical intermediate that has garnered significant interest within the scientific community. As a bifunctional molecule, it incorporates three key features into a single, stable scaffold: a phenylboronic acid, a fluorine substituent, and an aminomethyl group presented as a hydrochloride salt. This unique combination makes it a highly valuable building block for researchers in medicinal chemistry, drug discovery, and materials science.

Boronic acids are renowned for their utility in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] Furthermore, the ability of boronic acids to reversibly bind with diols forms the basis of their application in chemical sensors and diagnostic agents, particularly for carbohydrate recognition.[1][2]

The strategic placement of a fluorine atom on the phenyl ring significantly modulates the electronic properties of the boronic acid moiety. This electron-withdrawing effect lowers the pKa of the boronic acid, enhancing its ability to interact with diols at physiological pH (around 7.4).[1][2] The aminomethyl group provides a convenient handle for conjugation to other molecules, polymers, or surfaces, while the hydrochloride salt form enhances the compound's stability and handling characteristics.

This guide offers a comprehensive exploration of the essential physical and chemical characteristics of this compound. It is designed to provide researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to effectively utilize this versatile reagent in their work.

Section 1: Chemical Identity and Structure